![molecular formula C49H66N7O9PSi B12277146 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)

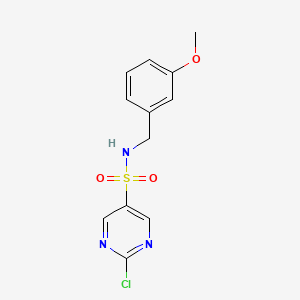

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit ist eine komplexe organische Verbindung, die vor allem im Bereich der Nukleinsäurechemie eingesetzt wird. Diese Verbindung ist ein Derivat von Guanosin, einem Nukleosid, das ein grundlegender Baustein von RNA und DNA ist. Die Modifikationen am Guanosinmolekül, wie z. B. die Acetyl-, Dimethoxytrityl-, tert-Butyldimethylsilyl- und Cyanoethylgruppen, verbessern seine Stabilität und Funktionalität in verschiedenen chemischen Reaktionen, insbesondere bei der Synthese von Oligonukleotiden.

Vorbereitungsmethoden

Die Synthese von N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der allgemeine Syntheseweg umfasst:

Schutz von Hydroxylgruppen: Die Hydroxylgruppen am Guanosinmolekül werden mit tert-Butyldimethylsilylchlorid und 4,4-Dimethoxytritylchlorid geschützt. Diese Schutzgruppen verhindern ungewollte Reaktionen an diesen Stellen während der nachfolgenden Schritte.

Acetylierung: Die Aminogruppe am Guanosin wird mit Essigsäureanhydrid zu N-Acetylguanosin acetyliert.

Methylierung: Die 6’-Hydroxylgruppe wird mit Methyliodid methyliert.

Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter Verwendung automatisierter Synthesizer, die die komplexen mehrstufigen Reaktionen effizient bewältigen können .

Analyse Chemischer Reaktionen

N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Phosphoramiditgruppe kann mit Oxidationsmitteln wie Iod oder tert-Butylhydroperoxid zu einer Phosphatgruppe oxidiert werden.

Entschützung: Die Schutzgruppen (tert-Butyldimethylsilyl und Dimethoxytrityl) können unter sauren Bedingungen (z. B. Trichloressigsäure) oder mit Fluoridionen (z. B. Tetrabutylammoniumfluorid) entfernt werden.

Substitution: Die Cyanoethylgruppe kann unter basischen Bedingungen entfernt werden, um das freie Phosphorsäurederivat zu erhalten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Iod, tert-Butylhydroperoxid, Trichloressigsäure und Tetrabutylammoniumfluorid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind das entschützte Nukleosid und seine phosphorylierten Derivate .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere bei der Synthese von Oligonukleotiden. Diese Oligonukleotide sind wichtige Werkzeuge in verschiedenen Bereichen:

Chemie: Verwendung bei der Synthese von DNA- und RNA-Analoga zur Untersuchung der Struktur und Funktion von Nukleinsäuren.

Biologie: Einsatz bei der Genese, Sequenzierung und Amplifikationstechniken wie PCR (Polymerase Chain Reaction).

Medizin: Einsatz bei der Entwicklung von Antisense-Oligonukleotiden und siRNA (small interfering RNA) für die Gentherapie und gezielte Medikamentenverabreichung.

Industrie: Anwendung bei der Herstellung von Diagnosesonden und Biosensoren zum Nachweis von genetischen Mutationen und Infektionserregern

Wirkmechanismus

Der Wirkmechanismus von N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit beinhaltet seine Einarbeitung in Oligonukleotide während der chemischen Synthese. Die Phosphoramiditgruppe reagiert mit der Hydroxylgruppe der wachsenden Oligonukleotidkette und bildet eine Phosphittriesterbindung. Diese Bindung wird dann zu einer stabilen Phosphatdiesterbindung oxidiert, wodurch die Oligonukleotidkette verlängert wird. Die Schutzgruppen werden in nachfolgenden Schritten entfernt, um das endgültige Oligonukleotidprodukt zu erhalten .

Wirkmechanismus

The mechanism of action of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate diester bond, extending the oligonucleotide chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide product .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit kann mit anderen ähnlichen Verbindungen verglichen werden, die bei der Oligonukleotidsynthese verwendet werden:

N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidin: Ähnlich in der Struktur, aber mit einer Benzoylgruppe anstelle einer Acetylgruppe. Wird bei der Synthese von DNA-Oligonukleotiden verwendet.

N-Acetyl-5’-O-(4,4-Dimethoxytrityl)-2’-deoxy-2’-fluorocytidin: Enthält ein Fluoratom an der 2’-Position, was zu erhöhter Stabilität und Widerstandsfähigkeit gegenüber enzymatischem Abbau führt.

Bis(2-Cyanoethyl)-N,N-diisopropylphosphoramidit: Wird als Phosphorylierungsreagenz bei der Oligonukleotidsynthese verwendet, ähnlich der Phosphoramiditgruppe in der Zielverbindung

Diese Verbindungen unterstreichen die Vielseitigkeit und Spezifität von N-Acetyl-5’-o-(4,4-Dimethoxytrityl)-2’-o-[(tert-Butyl)dimethylsilyl]-6’-o-methylguanosin-3’-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit in der Nukleinsäurechemie.

Eigenschaften

Molekularformel |

C49H66N7O9PSi |

|---|---|

Molekulargewicht |

956.1 g/mol |

IUPAC-Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide |

InChI |

InChI=1S/C49H66N7O9PSi/c1-32(2)56(33(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(58-9)25-21-36)37-22-26-39(59-10)27-23-37)63-46(43(42)65-67(12,13)48(6,7)8)55-31-51-41-44(55)53-47(52-34(5)57)54-45(41)60-11/h14-16,18-27,31-33,40,42-43,46H,17,29-30H2,1-13H3,(H,52,53,54,57) |

InChI-Schlüssel |

BIWZKQDWICJCRR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B12277088.png)

![1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12277095.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)

![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)